

Gemcitabine elaidate hydrochloride vs gemcitabine structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gemcitabine elaidate hydrochloride*

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An In-depth Technical Guide to Gemcitabine Hydrochloride and Gemcitabine Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine, a cornerstone of chemotherapy, is a nucleoside analog widely employed in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, its efficacy is dependent on intracellular transport and subsequent phosphorylation. However, its clinical utility can be hampered by rapid metabolic inactivation and mechanisms of drug resistance, such as reduced expression of nucleoside transporters.

To address these limitations, lipid-based prodrugs have been developed. Gemcitabine elaidate (also known as CO-101 or CP-4126) is a lipophilic derivative of gemcitabine, created by esterifying the 5' hydroxyl group of gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This structural modification is designed to enhance the drug's pharmacokinetic profile and overcome key resistance pathways. This guide provides a detailed technical comparison of the structure, synthesis, mechanism of action, pharmacokinetics, and experimental evaluation of gemcitabine hydrochloride and its elaidate derivative.

Chemical Structure and Properties

Gemcitabine is a synthetic pyrimidine nucleoside analog where the 2'-hydrogens of deoxycytidine are replaced by fluorine atoms.[1][5] Gemcitabine hydrochloride is the salt form used for clinical administration.[6][7] Gemcitabine elaidate is a 5'-ester derivative, linking the gemcitabine molecule to an 18-carbon fatty acid chain.[3] This lipophilic tail fundamentally alters the molecule's physical properties.

Molecular Structures

Caption: Chemical Structures of Gemcitabine and Gemcitabine Elaidate.

Comparative Chemical Properties

Property	Gemcitabine Hydrochloride	Gemcitabine Elaidate
Molecular Formula	C ₉ H ₁₂ ClF ₂ N ₃ O ₄ [6]	C ₂₇ H ₄₃ F ₂ N ₃ O ₅ [4]
Molar Mass	299.66 g/mol [6][8]	527.64 g/mol [4]
IUPAC Name	4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride	[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate[3]
CAS Number	122111-03-9[6]	210829-30-4[3][4]
Nature	Hydrophilic[1]	Lipophilic[4][9]

Synthesis Overview

The synthesis of gemcitabine is a complex multi-step process.[10][11] Gemcitabine elaidate is then synthesized from gemcitabine through an esterification reaction.

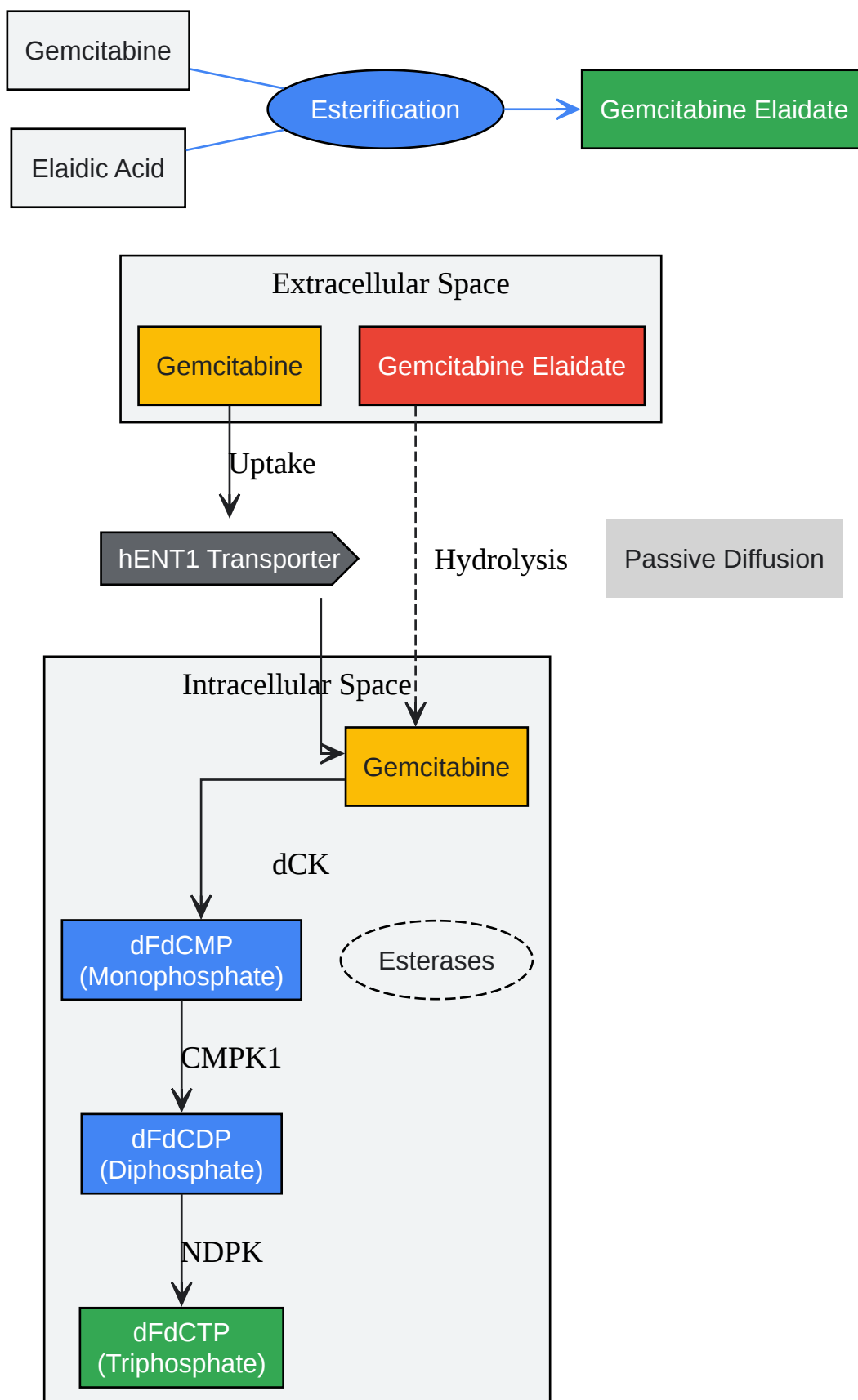
Gemcitabine Hydrochloride Synthesis

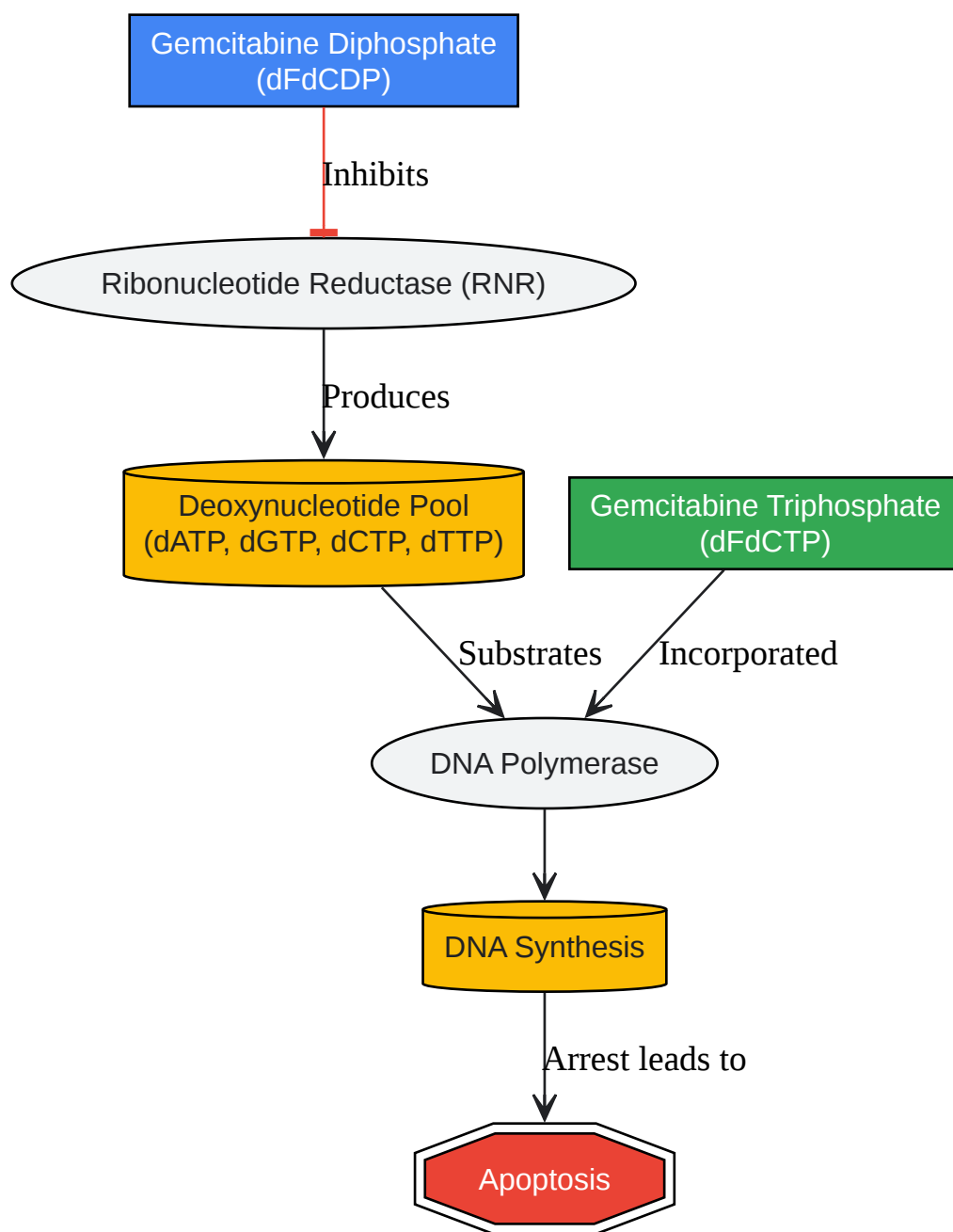
The industrial synthesis of gemcitabine hydrochloride often begins with D-glyceraldehyde as a chiral starting material.[10][12] Key steps involve the introduction of the difluoro group, often using a Reformatsky-type reaction with ethyl bromodifluoroacetate, followed by cyclization to form the difluororibose sugar intermediate.[10] This sugar moiety is then condensed with a

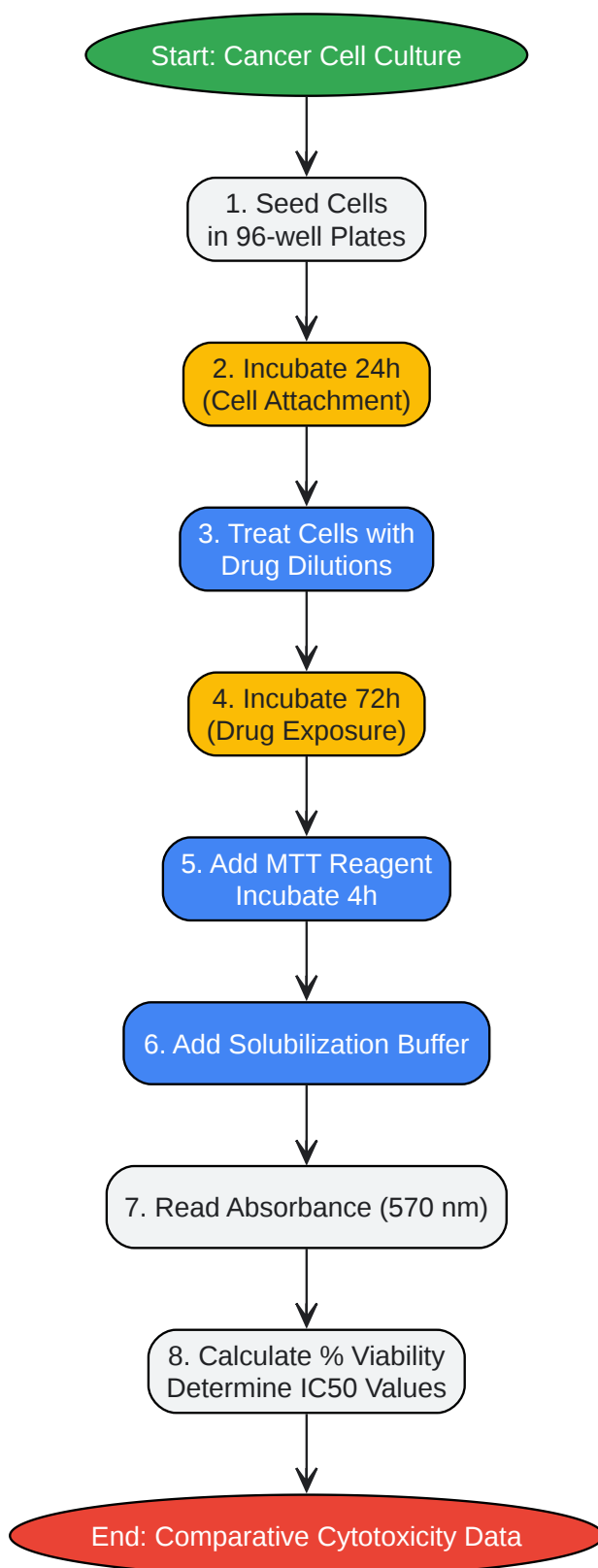
protected cytosine base, followed by deprotection and salt formation with hydrochloric acid to yield the final product.^[12]

Gemcitabine Elaidate Synthesis

Gemcitabine elaidate is a prodrug created by chemically linking gemcitabine to elaidic acid. This is typically achieved through a standard esterification reaction where the 5'-primary hydroxyl group on the sugar moiety of gemcitabine acts as a nucleophile, attacking the activated carboxyl group of elaidic acid. This process forms a stable ester bond, yielding the lipophilic gemcitabine elaidate molecule.







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- To cite this document: BenchChem. [Gemcitabine elaidate hydrochloride vs gemcitabine structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146239#gemcitabine-elaidate-hydrochloride-vs-gemcitabine-structure]

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